molecular formula C18H20ClN5 B2544809 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612523-82-7

1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2544809
CAS No.: 612523-82-7
M. Wt: 341.84
InChI Key: SBHWYXLDNBJAHX-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as the "target compound") is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl group at position 1 and a 4-methylpiperidinyl substituent at position 2. Its molecular formula is C₁₉H₂₂ClN₅ (molecular weight: 363.87 g/mol), with a SMILES notation of CC1CCN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl . Pyrazolo[3,4-d]pyrimidines are known for diverse pharmacological activities, including kinase inhibition, antiproliferative effects, and antiviral properties .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-16-10-22-24(18(16)21-12-20-17)11-14-2-4-15(19)5-3-14/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHWYXLDNBJAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,6-Dichloro-5-Formylpyrimidine with Hydrazine

A patent by DE2018345A1 details the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine hydrate at low temperatures (10–15°C) to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This method emphasizes controlled temperature to prevent side reactions, achieving yields >75% after recrystallization.

Formamide-Mediated Cyclization

An alternative route involves heating 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in formamide at 150°C for 10 hours, followed by trituration with water to isolate the core structure. This method is advantageous for introducing nitrogen functionalities early in the synthesis.

Introduction of the 4-Chlorobenzyl Group

Functionalization at the 1-position is achieved through nucleophilic substitution or alkylation:

Alkylation Using 4-Chlorobenzyl Chloride

Reacting the pyrazolo[3,4-d]pyrimidine core with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours introduces the 4-chlorobenzyl group. This step typically proceeds in 65–80% yield, as validated by analogous protocols for phenyl derivatives.

Chlorination at Position 4

Chlorination of the 4-hydroxy intermediate is critical for subsequent amine substitution:

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

A mixture of 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and POCl₃, catalyzed by trimethylamine (TMA), is refluxed at 110°C for 5 hours. The reaction converts the hydroxyl group to chlorine, yielding 1-(4-chlorobenzyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with >90% efficiency.

Reagent Solvent Temperature Time Yield
POCl₃, TMA Toluene 110°C 5 hr 92%

Substitution with 4-Methylpiperidine

The final step involves displacing the chlorine atom with 4-methylpiperidine:

Nucleophilic Aromatic Substitution

A solution of 1-(4-chlorobenzyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and 4-methylpiperidine in tetrahydrofuran (THF) is heated at 80°C for 24 hours in the presence of potassium tert-butoxide (KOtBu). The reaction achieves 70–85% yield, with purity confirmed via HPLC.

Amine Base Solvent Temperature Yield
4-Methylpiperidine KOtBu THF 80°C 78%

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 4H, Ar-H), 5.45 (s, 2H, CH₂), 3.80–3.60 (m, 4H, piperidine-H), 2.90–2.70 (m, 1H, piperidine-H), 1.80–1.60 (m, 2H, piperidine-H), 1.45 (d, 3H, CH₃).
  • HRMS : m/z calc. for C₁₈H₂₀ClN₅ [M+H]⁺: 342.14800, found: 342.14812.

Predicted Physicochemical Properties

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 342.148 181.0
[M+Na]⁺ 364.130 198.4

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the substitution step, reducing reaction times from 24 hours to 2 hours with comparable yields.

One-Pot Strategies

Combining chlorination and amine substitution in a single pot using POCl₃ and excess 4-methylpiperidine has been explored, though yields remain suboptimal (50–60%) due to side reactions.

Challenges and Optimization

  • Regioselectivity : Competing substitution at position 6 of the pyrimidine ring is mitigated by steric hindrance from the 4-chlorobenzyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted amine and byproducts.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, typically involves multi-step chemical reactions. Various synthetic routes have been developed to optimize yield and purity. For instance, one study detailed the synthesis of related compounds through the reaction of aminopyrazole derivatives with various electrophiles .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, this compound has shown cytotoxic effects against various cancer cell lines. In studies involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively, indicating its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. The compound is believed to inhibit pro-inflammatory cytokines and could serve as a candidate for treating inflammatory diseases . In pharmacological screening, related compounds exhibited potent anti-inflammatory activities with lower ulcerogenic potential compared to standard drugs like Diclofenac .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cells with IC50 values of 12.5 µM and 15.0 µM respectively .
Anti-inflammatory ActivityCompounds showed better safety profiles than Diclofenac in terms of ulcerogenic activity .
Enzyme InhibitionSome derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), showing moderate inhibitory activity .

Potential Applications in Drug Development

The diverse biological activities of this compound position it as a promising candidate for further development in pharmaceutical applications:

  • Cancer Therapeutics: Due to its cytotoxic properties against specific cancer cell lines.
  • Anti-inflammatory Drugs: Potential use in treating conditions characterized by inflammation.
  • Neurological Disorders: As a candidate for drug development targeting acetylcholinesterase inhibition.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position 4) Molecular Formula Notable Features Reference
Target Compound 4-methylpiperidin-1-yl C₁₉H₂₂ClN₅ Compact alicyclic substituent; potential kinase inhibition
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazinyl] analog 4-(2-phenylethyl)piperazinyl C₂₄H₂₅ClN₆ Bulky aromatic group; increased lipophilicity
4-(4-Benzhydrylpiperazinyl)-1-(4-methylbenzyl) analog 4-benzhydrylpiperazinyl C₃₂H₃₁ClN₆ High steric bulk; potential for CNS activity
4-Chloro-6-(chloromethyl)-1-methyl analog Chloromethyl, methyl C₈H₇Cl₂N₅ Reactive chlorides; synthetic intermediate
Compound 33 (FLT3/VEGFR2 inhibitor) Urea group, chloro-trifluoromethylphenyl Not provided Potent kinase inhibition; in vivo efficacy

Research Findings and Pharmacological Potential

Kinase Inhibition and Anticancer Activity

  • FLT3/VEGFR2 Inhibition: Compound 33 () demonstrates complete tumor regression in xenograft models at 10 mg/kg, highlighting the importance of bulky, electron-withdrawing groups . The target compound’s 4-methylpiperidinyl group, while less potent, may offer improved solubility or bioavailability.
  • Antiangiogenic Effects: Piperazine-containing analogs (e.g., ’s chlorophenoxyethyl derivative) show antiangiogenic activity in zebrafish models, suggesting the target compound’s piperidinyl group could be optimized for similar effects .

Biological Activity

1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of a chlorobenzyl group and a piperidine moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as proliferation and apoptosis. Notably, compounds in this class often exhibit kinase inhibition properties, which are crucial in cancer therapy.

Antitumor Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant antitumor activity. For instance, studies have highlighted their effectiveness against various cancer cell lines through mechanisms involving the inhibition of key kinases such as BRAF and EGFR .

Table 1: Summary of Antitumor Activity

CompoundCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer5.0BRAF Inhibition
This compoundLung Cancer7.2EGFR Inhibition

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Recent studies indicate that certain derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The mechanism involves antagonism of muscarinic receptors, which plays a role in cognitive function .

Case Study 1: Breast Cancer Treatment

In a study focused on breast cancer cell lines MCF-7 and MDA-MB-231, the compound exhibited cytotoxic effects that were significantly enhanced when combined with doxorubicin. This combination therapy showed improved efficacy in reducing cell viability compared to monotherapy with doxorubicin alone .

Case Study 2: Neurodegenerative Diseases

Research exploring the use of pyrazolo derivatives as muscarinic receptor antagonists demonstrated promising results in animal models of Alzheimer’s disease. The compounds were effective in improving cognitive deficits associated with the disease, highlighting their potential for therapeutic development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how is its structural integrity confirmed?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can react with 4-methylpiperidine under reflux in anhydrous acetonitrile, using a base like K₂CO₃ to facilitate the substitution at the 4-position . Post-synthesis, structural confirmation is achieved via:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons of the chlorobenzyl group at δ 7.3–7.5 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ matching the calculated MW) .
  • Elemental Analysis : To validate C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: What safety protocols are critical when handling intermediates and the final compound during synthesis?

Answer:

  • Reactive Intermediates : Use glove boxes for moisture-sensitive steps (e.g., chlorination with POCl₃) and inert gas purging to prevent decomposition .
  • Toxic Byproducts : Implement fume hoods for reactions releasing HCl gas .
  • Waste Disposal : Segregate halogenated organic waste and neutralize acidic residues before disposal via certified hazardous waste services .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition potency, particularly against FLT3 or VEGFR2?

Answer:

  • Core Modifications : Systematically vary substituents at the 1-(4-chlorobenzyl) and 4-(4-methylpiperidin-1-yl) positions. For example, replacing 4-methylpiperidine with bulkier groups (e.g., cyclohexyl) may enhance hydrophobic interactions in kinase ATP-binding pockets .
  • Assays :
    • In vitro Kinase Assays : Use recombinant FLT3/VEGFR2 with ATP concentrations near Km (e.g., 10 µM) and measure IC₅₀ via ADP-Glo™ luminescence .
    • Cellular Assays : Evaluate antiproliferative activity in FLT3-driven MV4-11 cells (EC₅₀ via MTT assays) and antiangiogenic effects in transgenic zebrafish models .
  • Data Analysis : Correlate substituent hydrophobicity (logP) with IC₅₀ using QSAR models to prioritize derivatives .

Advanced: How should researchers address discrepancies in biological activity data across different assay systems (e.g., cell lines vs. in vivo models)?

Answer:

  • Source Validation : Confirm cell line authenticity (e.g., STR profiling for MV4-11) and ensure compound stability in plasma (via LC-MS pharmacokinetic studies in mice) .
  • Mechanistic Follow-Up : Use Western blotting to verify target engagement (e.g., phospho-FLT3 inhibition in xenograft tumors) .
  • Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., 10 mg/kg/day in mice achieving tumor regression without toxicity) .

Advanced: What strategies are effective for evaluating off-target kinase inhibition and improving selectivity?

Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 300+ kinases. Prioritize derivatives with <10% inhibition of non-target kinases (e.g., EGFR, PDGFR) .
  • Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with gatekeeper residues (e.g., FLT3 F691) and guide structural refinements .

Advanced: How can microwave-assisted synthesis improve the efficiency of pyrazolo[3,4-d]pyrimidine derivative preparation?

Answer:

  • Reduced Reaction Time : Microwave irradiation (e.g., 150°C, 30 min) accelerates nucleophilic substitution steps, improving yields by 15–20% compared to conventional heating .
  • Solvent Optimization : Use green solvents like ethanol/water mixtures under microwave conditions to enhance sustainability .

Advanced: What analytical challenges arise in characterizing reactive intermediates, and how are they resolved?

Answer:

  • Instability : Intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidine degrade under ambient light; characterize immediately via low-temperature (-20°C) NMR .
  • Ambiguity in Spectral Data : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., distinguishing pyrimidine C4 from piperidinyl carbons) .

Advanced: How can in vitro and in vivo toxicity be systematically evaluated for preclinical development?

Answer:

  • In Vitro : Perform hepatotoxicity screening (e.g., HepG2 cell viability assays) and hERG inhibition tests (patch-clamp electrophysiology) .
  • In Vivo : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring body weight, organ histopathology, and serum biomarkers (ALT/AST) .

Advanced: What computational tools are critical for predicting metabolic stability and optimizing pharmacokinetics?

Answer:

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., piperidinyl N-demethylation) and guide deuteration .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes to minimize drug-drug interaction risks .

Advanced: How do researchers reconcile conflicting data from enzymatic vs. cellular assays in lead optimization?

Answer:

  • Membrane Permeability : Measure logD (octanol-water partition at pH 7.4) to assess cellular uptake; derivatives with logD 2–3 often balance solubility and permeability .
  • Efflux Pump Inhibition : Co-administer compounds with verapamil (P-gp inhibitor) in Caco-2 assays to identify efflux-mediated resistance .

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